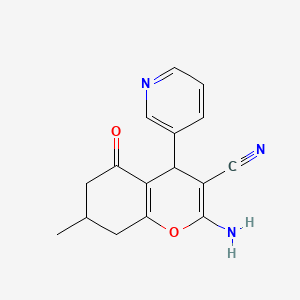![molecular formula C21H22N2O6 B5084217 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate](/img/structure/B5084217.png)
2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate, also known as NEPA, is a chemical compound that has been studied extensively in the field of scientific research. NEPA has been found to have potential applications in various areas of research, including drug development, biochemistry, and molecular biology.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate involves the inhibition of cyclooxygenase-2 (COX-2) and the activation of the peroxisome proliferator-activated receptor gamma (PPARγ). COX-2 is an enzyme that is involved in the production of prostaglandins, which are responsible for inflammation and pain. By inhibiting COX-2, 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate reduces inflammation and pain. PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. By activating PPARγ, 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has been found to have anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects
2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has been found to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain, as well as inhibit the growth of cancer cells. 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has also been found to have anti-diabetic effects, as it has been found to improve insulin sensitivity and glucose tolerance in animal models. Additionally, 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has been found to have neuroprotective effects, as it has been found to reduce oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has several advantages for lab experiments, including its potential applications in drug development and its anti-inflammatory and anti-cancer properties. However, there are also limitations to its use in lab experiments, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate. One area of research is the development of new pain medications based on 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate. Another area of research is the use of 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate as an anti-cancer agent, particularly in the treatment of breast and prostate cancers. Additionally, further research is needed to fully understand the mechanism of action of 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate and its potential applications in other areas of research, such as neurodegenerative diseases and metabolic disorders.
Synthesis Methods
The synthesis of 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate involves a multi-step process that includes the reaction of 2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate with 4-nitrophenylhydrazine. The reaction takes place in the presence of a catalyst, such as hydrochloric acid or sodium hydroxide, and at a specific temperature and pressure. The resulting product is then purified through various methods, including recrystallization and column chromatography.
Scientific Research Applications
2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has been studied for its potential applications in drug development. It has been found to have anti-inflammatory and analgesic properties, making it a potential candidate for the development of new pain medications. 2-(4-nitrophenyl)-2-oxoethyl 5-[(2-ethylphenyl)amino]-5-oxopentanoate has also been studied for its potential use as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 5-(2-ethylanilino)-5-oxopentanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O6/c1-2-15-6-3-4-7-18(15)22-20(25)8-5-9-21(26)29-14-19(24)16-10-12-17(13-11-16)23(27)28/h3-4,6-7,10-13H,2,5,8-9,14H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOAWRUYLXZBPJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CCCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![10-(2-chlorobenzyl)-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole hydrochloride](/img/structure/B5084137.png)
![1-{3-[(4-chlorophenyl)thio]propoxy}-3-ethoxybenzene](/img/structure/B5084145.png)
![2-(4-chloro-2-methylphenoxy)-N-[4-hydroxy-3-(5-methyl-1,3-benzoxazol-2-yl)phenyl]acetamide](/img/structure/B5084153.png)
![1,3,7-trimethyl-8-[4-(1H-tetrazol-1-yl)phenoxy]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5084159.png)
![5-({5-[(4-chlorophenyl)thio]-2-furyl}methylene)-3-cyclohexyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5084164.png)

![1-(2-fluorophenyl)-5-{[(4-methoxybenzyl)amino]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5084186.png)
![2-isopropoxyethyl 4-[4-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5084207.png)
![1-[3-(4-iodophenoxy)propoxy]-3-methoxybenzene](/img/structure/B5084210.png)
![5-(3,4-dichlorophenyl)-N-(4-methoxybenzyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5084211.png)
![sodium 5-{[3-(2,5-dibromo-4-methylphenyl)-2,7-dioxo-2,7-dihydro-3H-naphtho[1,2,3-de]quinolin-6-yl]amino}-2-methylbenzenesulfonate](/img/structure/B5084214.png)
![10-[2-(4-morpholinyl)ethyl]-2,3,4,10-tetrahydropyrimido[1,2-a]benzimidazole dihydrochloride](/img/structure/B5084223.png)

![2-ethoxyethyl 4-[4-(methoxycarbonyl)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5084229.png)